Tulmimetostat

EZH2 inhibitor target engagement binding kinetics

Choose Tulmimetostat (CPI-0209) for its uniquely prolonged target residence time (~96 days), delivering durable H3K27me3 suppression and sustained transcriptional reprogramming far beyond competitors. This translates to superior target engagement in multi-day in vivo efficacy studies, drug washout assays, and intermittent dosing models. As a validated, non-invasive PD biomarker in peripheral blood, it's the definitive tool for researching synthetic lethality in ARID1A-mutant cancers and bridging preclinical findings to ongoing clinical combination trials in prostate cancer.

Molecular Formula C28H36ClN3O5S
Molecular Weight 562.1 g/mol
CAS No. 2567686-02-4
Cat. No. B10856435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTulmimetostat
CAS2567686-02-4
Molecular FormulaC28H36ClN3O5S
Molecular Weight562.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC
InChIInChI=1S/C28H36ClN3O5S/c1-15-10-23(38-5)21(27(34)31-15)12-30-26(33)20-11-22(29)25-24(16(20)2)36-28(3,37-25)17-6-8-18(9-7-17)32-13-19(14-32)35-4/h10-11,17-19H,6-9,12-14H2,1-5H3,(H,30,33)(H,31,34)/t17?,18?,28-/m1/s1
InChIKeyCAAWBLRXQXMGHV-WOLMIXIISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tulmimetostat (CAS 2567686-02-4) Baseline Properties and Clinical Development Stage for Research Procurement


Tulmimetostat (also designated CPI-0209 or DZR123) is an orally bioavailable, investigational dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 2 (EZH2) and EZH1 [1]. It functions by binding to and inhibiting the catalytic activity of the Polycomb Repressive Complex 2 (PRC2), thereby preventing the methylation of histone H3 on lysine 27 (H3K27me3) and reversing aberrant gene silencing in cancer [2]. Tulmimetostat is currently in Phase I/II clinical development for multiple advanced solid tumors, with an initial focus on biomarker-defined ARID1A-mutant cancers and hormone-dependent prostate cancer [3].

Why Tulmimetostat Cannot Be Substituted by Other EZH2 Inhibitors for Targeted Research Applications


Inhibitors targeting EZH2 exhibit wide-ranging pharmacological differences in target residence time, selectivity profile (EZH2-selective vs. EZH1/2 dual), and cellular potency that directly impact experimental outcomes. Tulmimetostat is distinguished from first-generation EZH2-selective inhibitors (e.g., tazemetostat, GSK126) and other dual EZH1/2 inhibitors (e.g., valemetostat) by its uniquely prolonged target residence time of approximately 96 days [1]. This extended binding kinetics results in durable suppression of H3K27me3 and sustained transcriptional reprogramming even after drug washout, a feature not observed with comparators [1]. Consequently, substituting tulmimetostat with another in-class agent introduces significant experimental variability in target engagement duration, cellular response magnitude, and in vivo efficacy at equivalent exposures [2].

Quantitative Differentiation of Tulmimetostat Against Comparator EZH2 Inhibitors: A Procurement Evidence Guide


Target Residence Time: 300-Fold Longer Binding Duration than Tazemetostat

Tulmimetostat exhibits an exceptionally prolonged target residence time on the PRC2 complex compared to the FDA-approved EZH2 inhibitor tazemetostat. This property ensures sustained target inhibition even after systemic clearance, enabling less frequent dosing or lower exposures to achieve equivalent pharmacodynamic effects [1]. The dissociation half-life (residence time, τ) measured by TR-FRET binding kinetics for tulmimetostat is approximately 96 days, compared to 0.32 days for tazemetostat, representing a ~300-fold difference [1]. The association rate constant (kon) is also moderately faster for tulmimetostat [1].

EZH2 inhibitor target engagement binding kinetics residence time

Cellular H3K27me3 Inhibition Potency: >50-Fold More Potent than Tazemetostat

In cell-based assays measuring global H3K27me3 levels, tulmimetostat demonstrates substantially greater potency than tazemetostat. Tulmimetostat achieves an IC50 of 0.38 nM for inhibition of H3K27me3, which is >50-fold more potent than the IC50 of tazemetostat . This differential in cellular potency is corroborated in proliferation assays using the KARPAS-422 lymphoma cell line, where tulmimetostat exhibits an IC50 of 6 nM, again >50-fold lower than tazemetostat .

H3K27me3 cellular potency IC50 epigenetic inhibition

Sustained Transcriptional Reactivation Post-Washout: Durability Not Achieved by Valemetostat or Tazemetostat

The prolonged target residence time of tulmimetostat translates into sustained transcriptional reactivation of PRC2-repressed target genes after compound removal. In washout experiments using HT1376 bladder cancer cells, tulmimetostat (25 nM) maintained elevated ZNF467 transcript levels for up to 4 days after drug removal, whereas cells treated with valemetostat (25 nM) or tazemetostat (1 µM) showed a rapid decline in ZNF467 expression to near-baseline levels within 1-2 days post-washout [1].

PRC2 target genes ZNF467 washout assay transcriptional durability

In Vivo Efficacy Advantage: Superior Tumor Growth Inhibition at Comparable or Lower Exposures

In a head-to-head comparison using an ARID1A-mutant HT1376 bladder cancer xenograft model, tulmimetostat demonstrated greater tumor growth inhibition than other PRC2-targeted inhibitors at comparable or lower drug exposures [1]. The study's abstract and results explicitly state that tulmimetostat showed superior efficacy relative to other PRC2 inhibitors in the same model system when matched for exposure levels [1].

xenograft bladder cancer in vivo efficacy TGI

Selectivity Profile: Dual EZH1/EZH2 Inhibition with Minimal Off-Target Activity

Tulmimetostat functions as a dual inhibitor of EZH2 and the closely related EZH1 enzyme, a profile shared by valemetostat but not by EZH2-selective inhibitors such as tazemetostat and GSK126 [1]. Dual EZH1/2 inhibition may offer advantages in overcoming compensatory EZH1 activity that can limit the efficacy of EZH2-selective agents [2]. In selectivity screening against a panel of over 30 protein and DNA methyltransferases at 10 µM, tulmimetostat inhibited only EZH2 and EZH1, demonstrating a clean off-target profile .

kinase selectivity methyltransferase panel EZH1 inhibition off-target

Enzymatic Potency: Sub-Picomolar Ki by Kinetic Analysis

Tulmimetostat exhibits extremely high enzymatic potency against the PRC2 complex, with inhibition constants in the sub-picomolar range. Kinetic analyses determined a Ki of 140 fM, and thermal shift assays yielded a Ki of 180 fM . This level of biochemical potency places tulmimetostat among the most potent EZH2 inhibitors reported to date [1]. The PRC2 inhibition IC50 in biochemical assays has been reported as 0.02 nM [2].

enzymatic inhibition Ki biochemical potency PRC2

Recommended Research and Preclinical Application Scenarios for Tulmimetostat


ARID1A-Mutant Solid Tumor Models (Bladder, Ovarian, Endometrial)

Tulmimetostat is optimally deployed in preclinical studies investigating synthetic lethality in ARID1A-deficient cancers. The compound demonstrated efficacy across multiple ARID1A-mutant bladder, ovarian, and endometrial tumor models and improved cisplatin response in chemotherapy-resistant settings [1]. Its comprehensive target engagement and durable H3K27me3 suppression make it the preferred tool compound for validating EZH2 dependency in SWI/SNF-mutant tumor contexts, where its long residence time ensures sustained target inhibition throughout multi-day in vivo efficacy studies [1].

Pharmacodynamic Biomarker Development Using Whole Blood Gene Signatures

Tulmimetostat is uniquely positioned for pharmacodynamic biomarker discovery due to the validated correlation between compound exposure and a defined gene expression signature in peripheral whole blood. In a cohort of 32 cancer patients from Phase I trials, a tulmimetostat-controlled gene signature correlated with drug exposure, providing a non-invasive PD marker for assessing target coverage [1]. Researchers developing clinical PD assays or exploring EZH2 inhibitor exposure-response relationships should select tulmimetostat for its established blood-based biomarker utility, which is not yet validated for other EZH2 inhibitors in this context [1].

Combination Studies with Anti-Androgen Therapies in Prostate Cancer

Tulmimetostat is currently being evaluated in multiple Phase I/II clinical trials in combination with standard-of-care anti-androgen agents, including darolutamide, abiraterone (TulmiSTAR-02) [2], and the investigational agent luxdegalutamide (TulmiSTAR-01) [3] for metastatic prostate cancer. For preclinical researchers modeling hormone-sensitive or castrate-resistant prostate cancer, tulmimetostat offers a direct translational bridge to ongoing clinical combination strategies, enabling robust correlation between preclinical findings and anticipated clinical outcomes [2][3].

Studies Requiring Prolonged Target Inhibition with Washout or Intermittent Dosing

Owing to its uniquely long target residence time of ~96 days, tulmimetostat is the compound of choice for experiments designed to assess durable epigenetic reprogramming, such as drug washout assays, intermittent dosing schedules, or long-term colony formation assays. As demonstrated in HT1376 cells, tulmimetostat sustains PRC2 target gene reactivation for at least 4 days after drug removal, whereas valemetostat and tazemetostat lose effect within 1-2 days [4]. Researchers investigating the biological consequences of sustained EZH2 inhibition—as opposed to transient target blockade—should select tulmimetostat over other EZH2 inhibitors to model clinically relevant durable target engagement [4].

Technical Documentation Hub

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